

# Diisopropylaminoborane in comparison to other reagents for Miyaura borylation

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## A Comparative Guide to Diisopropylaminoborane for Miyaura Borylation

For the modern researcher in synthetic chemistry and drug development, the Miyaura borylation stands as a cornerstone reaction for the formation of carbon-boron bonds, paving the way for the ubiquitous Suzuki-Miyaura cross-coupling. The choice of the boron source is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this transformation. While bis(pinacolato)diboron ( $B_2pin_2$ ) and pinacolborane (HBpin) have long been the reagents of choice, **diisopropylaminoborane** has emerged as a compelling alternative, particularly for challenging substrates. This guide provides an in-depth comparison of **diisopropylaminoborane** with its more established counterparts, supported by available experimental data and mechanistic insights to inform your experimental design.

## The Miyaura Borylation: A Gateway to C-C Bond Formation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester onto an organic halide or triflate. These resulting organoboron compounds are stable, versatile intermediates, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura reaction to construct carbon-carbon bonds, a foundational transformation in modern medicinal chemistry.

[1]

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```

## A Comparative Analysis of Borylation Reagents

The selection of the appropriate boron source is a critical decision in planning a Miyaura borylation. Here, we compare the performance of **diisopropylaminoborane** against the benchmark reagents,  $B_2pin_2$  and HBpin.

### Diisopropylaminoborane: A Rising Contender for Challenging Substrates

**Diisopropylaminoborane** ( $(i\text{-Pr})_2NBH_2$ ) is a nucleophilic aminoborane that has demonstrated significant utility in palladium-catalyzed borylations. A key advantage of **diisopropylaminoborane** lies in its enhanced reactivity, which allows for the borylation of less reactive aryl chlorides under relatively mild conditions.[2] This is a significant advantage as aryl chlorides are often more readily available and cost-effective starting materials compared to their bromide and iodide counterparts.

The resulting aryl(diisopropylamino)boranes can be readily converted to the corresponding boronic acids or boronate esters by treatment with a suitable diol, such as pinacol, in a subsequent step or in a one-pot fashion.[3]

## Bis(pinacolato)diboron ( $B_2pin_2$ ): The Established Workhorse

$B_2pin_2$  is a widely used, shelf-stable solid reagent for Miyaura borylation.<sup>[4]</sup> It is compatible with a broad range of functional groups and is the most common reagent cited in the literature for this transformation. The reaction with  $B_2pin_2$  directly yields the versatile pinacol boronate esters. However, a notable drawback of  $B_2pin_2$  is its atom economy, as only one of the two boron atoms is transferred to the substrate.

## Pinacolborane (HBpin): An Alternative Hydride Source

HBpin is another popular reagent for Miyaura borylation and is particularly useful in iridium-catalyzed C-H borylation reactions.<sup>[5]</sup> In palladium-catalyzed reactions, it offers a more atom-economical alternative to  $B_2pin_2$  as the entire boron-containing moiety is transferred. However, HBpin can sometimes lead to side reactions such as dehalogenation of the aryl halide.<sup>[4]</sup>

## Mechanistic Insights: Understanding the Reactivity Differences

The catalytic cycle of the Miyaura borylation generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent can influence the facility of these steps, particularly the transmetalation.

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Caption: Generalized catalytic cycle for the Miyaura borylation reaction.

For  $B_2pin_2$ , the transmetalation step is believed to be facilitated by a base, such as potassium acetate (KOAc), which activates the diboron reagent.<sup>[4]</sup> In the case of HBpin and **diisopropylaminoborane**, computational studies suggest that the transmetalation can proceed through a  $\sigma$ -bond metathesis between the B-H bond of the boron reagent and a cationic palladium(II)-aryl intermediate.<sup>[1][6]</sup> This alternative mechanistic pathway may contribute to the distinct reactivity profiles of these reagents. The use of an aminoborane like **diisopropylaminoborane** introduces a nitrogen atom that can influence the electronic properties of the boron center, potentially impacting its reactivity in the transmetalation step.

## Performance Comparison: A Data-Informed Perspective

Direct, side-by-side comparative studies of these three reagents under identical conditions are scarce in the literature. However, by collating data from various sources, we can draw some general conclusions about their relative performance.

It is crucial to note that the following table is a synthesis of data from different publications, and the reaction conditions are not identical. Therefore, this should be used as a guide to general trends rather than a direct quantitative comparison.

Borylation Reagent	Substrate	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Diisopropylaminoborane	4-Chlorobenzonitrile	Pd <sub>2</sub> (dba) <sub>3</sub> / XPhos	K <sub>3</sub> PO <sub>4</sub>	Dioxane	100	16	95	[2]
Diisopropylaminoborane	1-Bromo-4-methoxybenzene	PdCl <sub>2</sub> (dppf)	Et <sub>3</sub> N	Dioxane	80	16	85	[3]
B <sub>2</sub> pin <sub>2</sub>	4-Bromobenzonitrile	PdCl <sub>2</sub> (dppf)	KOAc	DMSO	80	18	98	[4]
B <sub>2</sub> pin <sub>2</sub>	4-Chloroacetophenone	Pd(OAc) <sub>2</sub> / SPhos	K <sub>3</sub> PO <sub>4</sub>	Toluene	100	18	91	[7]
HBpin	1-Bromo-4-fluorobenzene	PdCl <sub>2</sub> (dppf)	Et <sub>3</sub> N	Dioxane	80	5	94	[4]
HBpin	4-Bromotoluene	Pd(OAc) <sub>2</sub> / PPh <sub>3</sub>	Et <sub>3</sub> N	Dioxane	80	12	88	[4]

From the available data, **diisopropylaminoborane** demonstrates excellent efficacy for the borylation of aryl chlorides, a substrate class that can be challenging for B<sub>2</sub>pin<sub>2</sub> under standard

conditions.[2]

## Experimental Protocols: A Practical Guide

The following are representative experimental protocols for Miyaura borylation using **diisopropylaminoborane** and  $B_2pin_2$ . These protocols are intended as a starting point and may require optimization for specific substrates.

### Protocol 1: Palladium-Catalyzed Borylation of an Aryl Chloride using Diisopropylaminoborane

This protocol is adapted from a literature procedure for the borylation of aryl chlorides.[2]

```
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Caption: Workflow for the borylation of an aryl chloride using **diisopropylaminoborane**.

Materials:

- Aryl chloride (1.0 mmol)
- **Diisopropylaminoborane** (1.5 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ( $Pd_2(dba)_3$ ) (0.02 mmol)

- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol)
- Potassium phosphate ( $K_3PO_4$ ) (2.0 mmol)
- Anhydrous 1,4-dioxane (5 mL)

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride,  $Pd_2(dba)_3$ , and XPhos.
- Add anhydrous 1,4-dioxane, followed by **diisopropylaminoborane** and  $K_3PO_4$ .
- Seal the flask and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl(diisopropylamino)borane.

## Protocol 2: Palladium-Catalyzed Borylation of an Aryl Bromide using Bis(pinacolato)diboron ( $B_2pin_2$ )

This is a general and widely used protocol for the Miyaura borylation.<sup>[4]</sup>

```
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Start -> Setup; Setup -> AddSolvent; AddSolvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } Caption: Workflow for the borylation of an aryl bromide using B<sub>2</sub>pin<sub>2</sub>.

#### Materials:

- Aryl bromide (1.0 mmol)
- Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) (1.1 mmol)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl<sub>2</sub>(dppf)) (0.03 mmol)
- Potassium acetate (KOAc) (1.5 mmol)
- Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

#### Procedure:

- To a reaction flask, add the aryl bromide, B<sub>2</sub>pin<sub>2</sub>, PdCl<sub>2</sub>(dppf), and KOAc.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add anhydrous DMSO via syringe.
- Heat the reaction mixture to 80 °C with stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.



- Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the aryl pinacol boronate.

## Conclusion and Future Outlook

**Diisopropylaminoborane** presents a valuable addition to the synthetic chemist's toolkit for Miyaura borylation. Its demonstrated efficacy in the borylation of challenging aryl chlorides makes it a particularly attractive reagent for diversifying starting material options and potentially streamlining synthetic routes. While  $B_2pin_2$  and HBpin will undoubtedly remain mainstays in the field, the unique reactivity profile of **diisopropylaminoborane** warrants its consideration, especially when dealing with less reactive electrophiles.

Further direct comparative studies are needed to fully elucidate the relative merits and limitations of these reagents across a broader range of substrates and reaction conditions. Such studies will be invaluable in developing a more predictive understanding of reagent selection for this pivotal transformation in modern organic synthesis.

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